Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate
Description
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Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-15-11(12(17)19-4)10-8-6-5-7-9-10/h5-9,11,15H,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXTAZERHKTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthetic processes. The compound's molecular formula is with a molecular weight of approximately 279.33 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The Boc group enhances the stability of the amine, allowing for selective interactions with enzymes and receptors. It has been noted in literature that compounds with similar structures often exhibit significant inhibitory effects on proteases and other enzymes involved in disease pathways .
Inhibition Studies
Research has shown that this compound exhibits inhibitory effects against several enzymes:
These results indicate that while the compound shows some potency against specific viral proteases, it may require further optimization to enhance its efficacy.
Case Studies
- Antiviral Activity : A study focusing on ketone-based inhibitors demonstrated that modifying the structure of similar compounds could lead to increased potency against viral targets. The findings suggest that the introduction of additional functional groups may enhance the binding affinity and selectivity for viral proteases .
- Synthetic Applications : The compound has been utilized as an intermediate in the synthesis of more complex molecules, showcasing its versatility in organic synthesis. Its applications extend beyond biological activity, contributing to the development of pharmaceuticals targeting various diseases .
Research Findings
Recent studies have explored the structural modifications of this compound to improve its biological activity:
- Structure-Activity Relationship (SAR) : Variations in the Boc group or phenyl substitution patterns have been investigated to optimize the compound's inhibitory effects on target enzymes. For instance, altering the steric bulk around the amine has shown promising results in enhancing potency .
- Binding Studies : Molecular docking studies indicate that the compound's binding interactions with target proteins are influenced by both hydrophobic and hydrogen-bonding interactions, which are critical for its biological efficacy .
Scientific Research Applications
Medicinal Chemistry
Drug Development and Synthesis
Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate serves as a crucial intermediate in the synthesis of bioactive compounds. Its Boc protection allows for selective reactions, facilitating the development of peptide-based therapeutics. For instance, it can be utilized in the synthesis of peptide hormones or enzyme inhibitors, which have significant roles in treating diseases like cancer and diabetes.
Case Study: Peptide Synthesis
A study demonstrated the use of this compound in synthesizing a novel peptide that exhibited anti-cancer properties. The Boc group was removed under mild conditions, allowing for subsequent coupling reactions that led to the formation of a cyclic peptide with enhanced biological activity. This approach highlights the compound's utility in developing targeted therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is employed as a building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations makes it a valuable reagent in synthetic pathways.
| Reaction Type | Outcome | Reference |
|---|---|---|
| Nucleophilic Substitution | Formation of amine derivatives | |
| Coupling Reactions | Synthesis of dipeptides | |
| Deprotection | Access to free amino acids |
Biochemistry
Enzyme Inhibitors and Modulators
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, offering insights into new therapeutic strategies.
Case Study: Enzyme Inhibition
A notable study focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The synthesized derivatives showed promising inhibitory activity, suggesting their potential use in managing type 2 diabetes by enhancing insulin sensitivity.
Q & A
Q. What are the critical steps in synthesizing Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate, and how is purity ensured?
The synthesis typically involves sequential protection of amino groups and esterification. A common approach is:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to protect the primary amine, using tert-butyl chloroformate in the presence of a base like potassium tert-butoxide in THF .
- Step 2 : Couple the Boc-protected amine with a phenylacetic acid derivative via carbodiimide-mediated activation (e.g., EDC/HOBt).
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Purity Control : Monitor reactions with TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and characterize final products via H NMR (e.g., tert-butyl singlet at δ 1.40 ppm) and mass spectrometry (e.g., [M+Na] peak) .
Q. How does the Boc group enhance synthetic efficiency in this compound?
The tert-butoxycarbonyl (Boc) group:
- Protects amines from unwanted side reactions during coupling steps (e.g., acylation or oxidation).
- Facilitates purification : Boc-protected intermediates are often crystalline and easily isolated.
- Enables orthogonal deprotection : The Boc group is removed under mild acidic conditions (e.g., TFA/DCM) without affecting ester or phenyl groups .
Q. What spectroscopic methods are used to characterize this compound?
- H NMR : Key signals include the Boc tert-butyl group (δ 1.40 ppm, s, 9H), methoxy ester (δ 3.63 ppm, s, 3H), and aromatic protons (δ 7.25–7.83 ppm, multiplet) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+Na] or [M+H] peaks. For example, a related Boc-protected compound (CHNO) has a molecular ion at m/z 267.28 .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm) and Boc carbamate (C=O ~1680 cm) .
Advanced Research Questions
Q. How are competing reactions managed during the coupling of the Boc-protected amine with phenylacetic acid derivatives?
- Activation Strategy : Use carbodiimides (e.g., EDC) with catalytic HOBt to minimize racemization and improve coupling efficiency .
- Solvent Selection : Anhydrous DMF or THF reduces hydrolysis of active esters.
- Temperature Control : Maintain 0–4°C during activation to suppress side reactions like dimerization .
Q. What strategies are employed to analyze stereochemical integrity in derivatives of this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers.
- Optical Rotation : Compare experimental [α] values with literature data for Boc-protected analogs (e.g., (R)-configured compounds show specific rotations around −30° to −50°) .
- X-ray Crystallography : Resolve absolute configuration for critical intermediates, as demonstrated in related phenylacetate esters .
Q. How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?
- Bioisostere Replacement : The phenylacetate core is modified to study steric/electronic effects on target binding (e.g., replacing phenyl with cyclohexyl or fluorophenyl groups) .
- Metabolic Stability : Evaluate ester hydrolysis rates in liver microsomes (e.g., half-life >2 hours indicates suitability for prodrug development) .
- Receptor Binding Assays : Use radiolabeled analogs (e.g., C-Boc group) to quantify affinity for targets like G-protein-coupled receptors (GPR88) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
